molecular formula C6H12O2 B105101 2,3-Dimethylbutanoic acid CAS No. 14287-61-7

2,3-Dimethylbutanoic acid

Cat. No.: B105101
CAS No.: 14287-61-7
M. Wt: 116.16 g/mol
InChI Key: XFOASZQZPWEJAA-UHFFFAOYSA-N
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Description

2,3-Dimethylbutanoic acid is an organic compound with the molecular formula C6H12O2. It is a branched-chain carboxylic acid, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the butanoic acid chain. This compound is known for its distinct structural properties and is used in various chemical and industrial applications.

Biochemical Analysis

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of 2,3-Dimethylbutanoic acid in laboratory settings are not well-documented. Carboxylic acids are generally stable under physiological conditions. Over time, they may undergo reactions such as oxidation or decarboxylation, potentially influencing cellular function .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Like other carboxylic acids, it could potentially have toxic or adverse effects at high doses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylbutanoic acid can be synthesized through several methods. One common approach involves the alkylation of butanoic acid derivatives. For instance, the reaction of 2-bromo-3-methylbutane with sodium cyanide followed by hydrolysis yields this compound. Another method involves the oxidation of 2,3-dimethylbutanol using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, in the presence of hydrogen gas can facilitate the hydrogenation of precursor compounds to form the desired acid. Additionally, continuous flow reactors are employed to optimize reaction conditions and improve production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound using reducing agents such as lithium aluminum hydride can yield 2,3-dimethylbutanol.

    Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, elevated temperatures.

Major Products Formed:

    Oxidation: 2,3-Dimethylbutanone, 2,3-dimethylbutanal.

    Reduction: 2,3-Dimethylbutanol.

    Substitution: 2,3-Dimethylbutanoyl chloride.

Scientific Research Applications

2,3-Dimethylbutanoic acid finds applications in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules and is used in studies involving metabolic pathways.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Comparison with Similar Compounds

2,3-Dimethylbutanoic acid can be compared with other similar compounds, such as:

    2,2-Dimethylbutanoic acid: This compound has two methyl groups attached to the second carbon atom, resulting in different chemical properties and reactivity.

    3,3-Dimethylbutanoic acid: With two methyl groups on the third carbon atom, this compound exhibits distinct structural and functional characteristics.

    2-Methylbutanoic acid: This compound has a single methyl group on the second carbon atom, leading to variations in its chemical behavior and applications.

Uniqueness: The unique positioning of the methyl groups in this compound imparts specific steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it a valuable compound in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

2,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOASZQZPWEJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871229
Record name 2,3-Dimethylbutanoic acid
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14287-61-7, 22160-11-8
Record name 2,3-Dimethylbutanoic acid
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Record name 2,3-Dimethylbutanoic acid
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Record name (1)-2,3-Dimethylbutyric acid
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Record name 2,3-Dimethylbutanoic acid
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Record name 2,3-dimethylbutyric acid
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Record name (±)-2,3-dimethylbutyric acid
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Record name 2,3-DIMETHYLBUTANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid as described in the research?

A1: The research [] details a multi-step synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid starting from 3-hydroxy-3-methyl-2-butanone. This process involves the formation and subsequent hydrolysis of the cyanohydrin intermediate, 2,3-dihydroxy-2,3-dimethylbutanonitrile. Importantly, the researchers identified several intermediate compounds and byproducts formed during the synthesis, providing valuable insights into the reaction mechanism and potential challenges in obtaining the desired product. For instance, they observed that the cyanohydrin could revert to the starting ketone under basic conditions and that a pinacol-pinacolone type rearrangement could occur at higher temperatures during acid hydrolysis, leading to the formation of 3-methyl-2-butanone. The researchers also explored ways to optimize the yield of 2,3-dihydroxy-2,3-dimethylbutanoic acid by adjusting the reaction conditions and using protecting groups.

Q2: The research mentions the Koch-Haaf carboxylation reaction. How does this apply to the synthesis of compounds related to 2,3-dimethylbutanoic acid?

A2: The Koch-Haaf carboxylation is a reaction that introduces a carboxylic acid group into an alkane framework. In the context of the provided research [], the Koch-Haaf reaction is relevant for synthesizing tert-alkyl substituted cycloalkanecarboxylic acids, which share structural similarities with this compound. The research specifically investigates the carboxylation of tert-alkyl substituted cycloalkanols, highlighting that these reactions can lead to rearranged products. For example, 1-isopropylcyclohexanol undergoes carboxylation to yield both 1-isopropylcyclohexanecarboxylic acid and the rearranged product, 2-cyclohexyl-2-methylpropanoic acid. These findings demonstrate the complexity of reactions involving carbocations generated from tertiary alcohols and the potential for rearrangements to occur, influencing the final product outcome.

Q3: Can you elaborate on the challenges and considerations for optimizing the synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid and related compounds?

A3: As seen in the research [, ], several challenges need careful consideration when optimizing the synthesis of these types of compounds:

  • Side reactions: The formation of byproducts, such as 2-hydroxy-2,3-dimethyl-3-butenoic acid during the synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid [], necessitates careful control of reaction conditions to minimize their occurrence.
  • Rearrangements: The potential for carbocation rearrangements, as observed in the Koch-Haaf carboxylation of tert-alkyl substituted cycloalkanols [], requires careful selection of starting materials and reaction conditions to direct the synthesis towards the desired product.

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